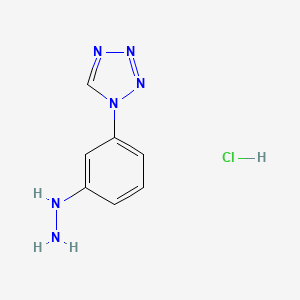

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride

Overview

Description

“1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride” is a chemical compound with the molecular formula C7H9ClN6 . It is used in laboratory chemicals and for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of “1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride” consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 6 nitrogen atoms . The exact molecular structure would require more specific information or a detailed analysis using specialized software or techniques.

Scientific Research Applications

Multicomponent Reactions in Tetrazole Derivatives

Tetrazole derivatives, including 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, are crucial in medicinal chemistry and drug design. They are known for their bioisosterism to carboxylic acid and amide moieties, along with metabolic stability and other beneficial physicochemical properties. The synthesis of these derivatives, often through multicomponent reactions (MCRs), is a growing field, offering pathways to create novel, diverse, and complex structures. The understanding of their binding mode, structural biology, and chemical behavior is still developing, highlighting the potential for further research in this area (Neochoritis, Zhao, & Dömling, 2019).

Safe Generation and Synthetic Utilization

In the synthesis of 1H-tetrazoles, safe and reliable methods have been developed, particularly in continuous flow reactors. This involves the in situ generation of hydrazoic acid, which is then reacted with organic nitriles or 2-oxazolines. Despite the explosive properties of some intermediates, these reactions can be safely performed under high temperatures and pressures, leading to efficient production of desired compounds (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

Energetic High-Nitrogen Compounds

Research into energetic materials has also included tetrazoles like 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride. The development of new methods to access highly energetic tetrazoles and their derivatives, which explode upon impact or heating, is significant for applications in materials science. These compounds offer valuable insights into the chemistry of high-nitrogen content materials (Haiges & Christe, 2013).

Synthesis and Characterization in Medicinal Chemistry

Tetrazole derivatives are synthesized and characterized for their potential as antimicrobial agents. Studies have investigated the preparation of various tetrazole derivatives, assessing their biological activities, including antimicrobial and antitubercular effects. These compounds' synthesis, structure, and bioactivity are crucial for developing new pharmaceuticals (Sivakumar & Rajasekaran, 2013).

Synthesis in Organic Chemistry

Tetrazole compounds, including 1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride, are synthesized in various organic chemistry contexts. Their synthesis involves reactions with different compounds to form new heterocyclic structures. These reactions are characterized using spectroscopic and physico-chemical methods, contributing to the understanding of organic synthesis processes (Jayanna et al., 2013).

Safety and Hazards

This compound is classified as a flammable liquid (Category 4), and it’s toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It’s suspected of causing genetic defects, may cause cancer, and causes damage to organs through prolonged or repeated exposure . It’s also very toxic to aquatic life .

properties

IUPAC Name |

[3-(tetrazol-1-yl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6.ClH/c8-10-6-2-1-3-7(4-6)13-5-9-11-12-13;/h1-5,10H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMMQUJCDDRMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697961 | |

| Record name | 1-(3-Hydrazinylphenyl)-1H-tetrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydrazinylphenyl)-1H-tetrazole hydrochloride | |

CAS RN |

847606-72-8 | |

| Record name | 1-(3-Hydrazinylphenyl)-1H-tetrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

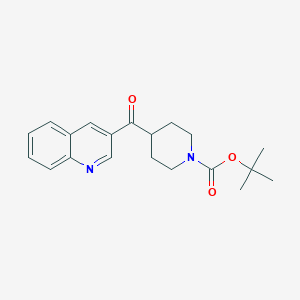

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)

![8-Benzyl-1,8-diazaspiro[4.5]decane](/img/structure/B1504447.png)

![7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B1504469.png)